2-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
Description
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-12-4-5-15(10-13(12)2)23(20,21)19-9-6-14(11-19)22-16-17-7-3-8-18-16/h3-5,7-8,10,14H,6,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZBVPWPSMWSGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrimidine precursors. One common synthetic route includes:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.
Attachment of the Sulfonyl Group: The 3,4-dimethylphenylsulfonyl group is introduced via a sulfonylation reaction, typically using sulfonyl chloride and a base.
Ether Linkage Formation: The pyrrolidine intermediate is then reacted with a pyrimidine derivative under basic conditions to form the ether linkage, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as halides or amines.
Scientific Research Applications
2-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)benzene
- 2-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole
- 2-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
Uniqueness
Compared to similar compounds, 2-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is unique due to its specific combination of a pyrimidine ring and a pyrrolidine ring linked through an ether bond. This structure imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it particularly valuable in the synthesis of complex molecules and in various research applications.
Biological Activity
The compound 2-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 306.38 g/mol. The structure includes a pyrimidine ring, a pyrrolidine moiety, and a sulfonyl group attached to a dimethylphenyl substituent.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring may also interact with cellular receptors, influencing signal transduction pathways. These interactions can lead to various biological effects depending on the specific targets involved.
Antiinflammatory Activity
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives containing sulfonyl groups have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
| Compound | IC50 Value (μM) | Reference |
|---|---|---|
| Sulfonyl derivative A | 0.02 | |
| Sulfonyl derivative B | 0.04 | |
| This compound | TBD | Current Study |
Antiviral Activity
Some studies have reported antiviral activities for similar compounds against viruses such as MERS-CoV. The mechanism typically involves preventing viral replication by targeting specific viral enzymes or proteins.
Case Study 1: Anti-inflammatory Effects
A study conducted on a series of pyrrolidine derivatives demonstrated that certain modifications led to enhanced COX-2 inhibitory activity. The compound's structure was optimized to improve selectivity and potency against COX enzymes.
Case Study 2: Antiviral Properties
In vitro studies on related compounds showed promising results in inhibiting viral plaque formation by up to 59.2%. This highlights the potential of the pyrimidine scaffold in developing antiviral agents.
Research Findings
Recent investigations into the biological activities of related compounds have yielded various findings:
- Inhibition of COX Enzymes : Compounds with similar structures have shown IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating strong anti-inflammatory potential.
- Antiviral Efficacy : Some derivatives exhibited substantial inhibition of viral replication in cell cultures, suggesting that modifications to the pyrimidine structure can enhance antiviral properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
